molecular formula C19H16N4O3S2 B3585370 N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

Cat. No.: B3585370
M. Wt: 412.5 g/mol
InChI Key: FGRIQVYLBQVSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiazole ring fused with a quinoline moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with quinoline-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt cellular processes and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-4-carboxamide
  • N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide

Uniqueness

N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of benzothiazole and quinoline rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-23(2)28(25,26)13-8-10-15-17(11-13)27-19(21-15)22-18(24)16-9-7-12-5-3-4-6-14(12)20-16/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRIQVYLBQVSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
Reactant of Route 6
N-[(2E)-6-(dimethylsulfamoyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.